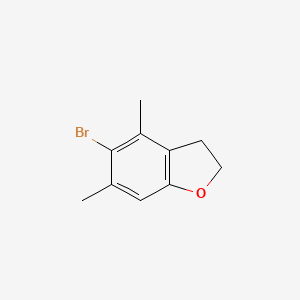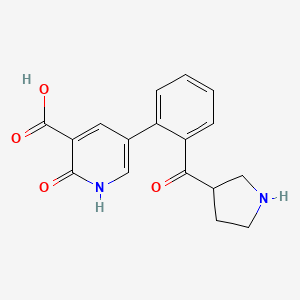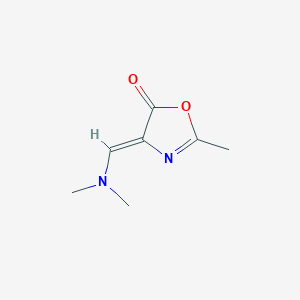
5-Bromo-4,6-dimethyl-2,3-dihydrobenzofuran
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-4,6-dimethyl-2,3-dihydrobenzofuran is a chemical compound belonging to the benzofuran family. Benzofurans are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a bromine atom at the 5-position and methyl groups at the 4- and 6-positions on the dihydrobenzofuran ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4,6-dimethyl-2,3-dihydrobenzofuran typically involves the bromination of 4,6-dimethyl-2,3-dihydrobenzofuran. This can be achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide under reflux conditions . The reaction proceeds through a free radical mechanism, where the bromine atom is introduced at the 5-position of the dihydrobenzofuran ring.
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors can enhance the efficiency and safety of the process by providing better control over reaction conditions and minimizing the risk of side reactions.
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-4,6-dimethyl-2,3-dihydrobenzofuran can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Major Products
Substitution: Formation of 5-azido-4,6-dimethyl-2,3-dihydrobenzofuran or 5-thio-4,6-dimethyl-2,3-dihydrobenzofuran.
Oxidation: Formation of this compound-1,4-dione.
Reduction: Formation of 4,6-dimethyl-2,3-dihydrobenzofuran.
Aplicaciones Científicas De Investigación
5-Bromo-4,6-dimethyl-2,3-dihydrobenzofuran has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the treatment of diseases like cancer and infections.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 5-Bromo-4,6-dimethyl-2,3-dihydrobenzofuran depends on its specific application. In antimicrobial research, it may act by disrupting bacterial cell membranes or inhibiting essential enzymes. In medicinal chemistry, it may interact with specific molecular targets such as receptors or enzymes, leading to therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
- 5-Bromo-2,3-dihydrobenzofuran
- 4,6-Dimethyl-2,3-dihydrobenzofuran
- 5-Bromo-4,6-dimethyl-2-pyridinamine
Uniqueness
5-Bromo-4,6-dimethyl-2,3-dihydrobenzofuran is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromine and methyl groups on the dihydrobenzofuran ring can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C10H11BrO |
|---|---|
Peso molecular |
227.10 g/mol |
Nombre IUPAC |
5-bromo-4,6-dimethyl-2,3-dihydro-1-benzofuran |
InChI |
InChI=1S/C10H11BrO/c1-6-5-9-8(3-4-12-9)7(2)10(6)11/h5H,3-4H2,1-2H3 |
Clave InChI |
DZQZGBYJABNTRU-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(CCO2)C(=C1Br)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,4-Dichlorothieno[3,2-d]pyrimidine-6-carbaldehyde](/img/structure/B12862357.png)
![2-Bromo-5-(difluoromethyl)benzo[d]oxazole](/img/no-structure.png)

![2-Phenyl-N-{4-[3-(4-phenylacetylamino-phenoxy)-phenoxy]-phenyl}-acetamide](/img/structure/B12862387.png)

![(3AR,5S,6S,6aR)-5-((S)-2-fluoro-1-hydroxyethyl)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-6-ol](/img/structure/B12862405.png)
![2-(Difluoromethoxy)benzo[d]oxazole-7-sulfonyl chloride](/img/structure/B12862436.png)

